N-Isopropyl Noratropine-d7
CAS No.:
Cat. No.: VC0198877
Molecular Formula: C₁₉H₂₀D₇NO₃
Molecular Weight: 324.47
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₁₉H₂₀D₇NO₃ |
|---|---|
| Molecular Weight | 324.47 |
Introduction
Chemical Structure and Properties
N-Isopropyl Noratropine-d7 is a deuterated analog of N-Isopropyl Noratropine, containing seven deuterium atoms in place of hydrogen atoms. This strategic substitution maintains the compound's chemical behavior while allowing for differentiation in analytical procedures.
Molecular Composition
The compound has the following key identifiers:
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IUPAC Name: [(1R,5S)-8-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate
Structural Characteristics
The compound features a tropane alkaloid skeleton modified with seven deuterium atoms on the isopropyl group attached to the nitrogen atom of the tropane ring system. The structural composition can be represented through the following notation:
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SMILES: [2H]C([2H])([2H])C([2H])(N1[C@@H]2CC[C@H]1CC@HOC(=O)C(CO)c3ccccc3)C([2H])([2H])[2H]
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InChI: InChI=1S/C19H27NO3/c1-13(2)20-15-8-9-16(20)11-17(10-15)23-19(22)18(12-21)14-6-4-3-5-7-14/h3-7,13,15-18,21H,8-12H2,1-2H3/t15-,16+,17+,18?/i1D3,2D3,13D
The structure represents a modified form of the parent compound where all seven hydrogen atoms in the isopropyl group have been replaced with deuterium atoms.
Synthesis and Production
N-Isopropyl Noratropine-d7 is synthesized through specialized deuteration processes that selectively replace hydrogen atoms with deuterium in the isopropyl group of the parent molecule.
Synthesis Pathway
The synthesis typically involves deuteration of N-Isopropyl Noratropine, though specific synthetic routes are proprietary and vary between manufacturers. The process must ensure high isotopic purity, with deuterium specifically incorporated at the desired positions.
| Supplier | Product Code | Format | Quantity Options |
|---|---|---|---|
| Toronto Research Chemicals | TRC-I872682 | Neat | 25 mg |
| LGC Standards | TRC-I872682 | Neat | Various |
| Dove Research & Analytics Laboratory | DA-I104-h | Solid | Not specified |
The compound is classified as a controlled product by some suppliers, indicating potential regulatory requirements for its purchase and handling .
Applications in Research and Analysis
N-Isopropyl Noratropine-d7 serves several important functions in pharmaceutical research and analytical chemistry.
Reference Standard
The primary application of N-Isopropyl Noratropine-d7 is as a reference standard in analytical chemistry, particularly in the analysis of pharmaceutical compounds related to tropane alkaloids .
Intermediate in Labeled Compound Production
This compound functions as "an intermediate in the production of labelled Ipratropium," making it valuable in the development of deuterated pharmaceutical compounds for research purposes .
Mass Spectrometry Applications
Like other deuterated compounds, N-Isopropyl Noratropine-d7 is particularly useful in mass spectrometry-based analyses. The mass difference between the deuterated compound and its non-deuterated counterpart allows for accurate quantification and detection in complex matrices.
Pharmacokinetic Studies
Deuterated compounds like N-Isopropyl Noratropine-d7 are instrumental in pharmacokinetic studies, as they can be used to track the metabolism and distribution of related compounds within biological systems.
Relationship to Parent Compound
Understanding the relationship between N-Isopropyl Noratropine-d7 and its non-deuterated parent compound provides context for its applications.
Comparison with N-Isopropyl Noratropine
N-Isopropyl Noratropine (the non-deuterated version) is characterized as:
The deuterated analog maintains these structural characteristics while incorporating seven deuterium atoms in the isopropyl group.
Connection to Ipratropium Bromide
N-Isopropyl Noratropine-d7 is related to ipratropium bromide, a medication used for treating respiratory conditions:
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Ipratropium bromide is an anticholinergic bronchodilator used for COPD and asthma
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Studies have examined the deposition patterns of ipratropium bromide in the lungs
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N-Isopropyl Noratropine can be considered a structural precursor to ipratropium bromide
Analytical Methods
Several analytical techniques are particularly relevant to the detection and analysis of N-Isopropyl Noratropine-d7.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is commonly employed for the analysis of deuterated compounds:
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Enables separation and identification of compounds based on their mass-to-charge ratios
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Particularly valuable for distinguishing between deuterated and non-deuterated forms
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Can be used to quantify the compound in various matrices
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides structural confirmation:
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Deuterium atoms produce distinct signals compared to hydrogen
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Helps verify the positions of deuterium incorporation
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Useful for determining isotopic purity
Chemical Category and Classification
N-Isopropyl Noratropine-d7 falls into several chemical classifications that inform its handling and applications.
Stable Isotope Labeled Compound
As a deuterated compound, it is classified as a stable isotope-labeled substance, a category of compounds widely used in analytical chemistry and metabolic studies .
Pharmaceutical Standard
The compound is categorized as a pharmaceutical standard, indicating its role in quality control and analytical procedures in pharmaceutical development .
Regulatory Status
Some suppliers classify N-Isopropyl Noratropine-d7 as a controlled product, suggesting regulatory oversight in its distribution and use . This classification may require additional documentation and handling procedures.
Research Limitations and Future Directions
Despite its utility, there are notable gaps in the published literature regarding N-Isopropyl Noratropine-d7.
Current Research Limitations
The available literature on N-Isopropyl Noratropine-d7 specifically is limited:
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